(S)-Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol. It is characterized by a pyrrole ring, which is a five-membered aromatic ring containing nitrogen. The compound features a methoxy group (-OCH₃) and a carboxylate group (-COOCH₃) attached to the pyrrole structure, contributing to its unique properties and potential biological activities .
These reactions are significant for the synthesis of more complex molecules in pharmaceutical chemistry .
Research indicates that (S)-Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate exhibits potential biological activities, including:
The synthesis of (S)-Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound for further research and application .
(S)-Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate has potential applications in various fields:
Interaction studies involving (S)-Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate have primarily focused on its binding affinity with various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic uses:
Such studies are essential for advancing the compound's development into practical applications .
Several compounds share structural similarities with (S)-Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate | Lacks the methoxy group; simpler structure | Less complex; may have different biological activity |
(R)-Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate | Enantiomer with opposite stereochemistry | Potentially different pharmacological properties |
5-Methoxyindole derivatives | Indole ring instead of pyrrole; more aromatic character | Broader range of biological activities |
The uniqueness of (S)-Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate lies in its specific stereochemistry and functional groups that influence its reactivity and biological activity compared to these similar compounds .